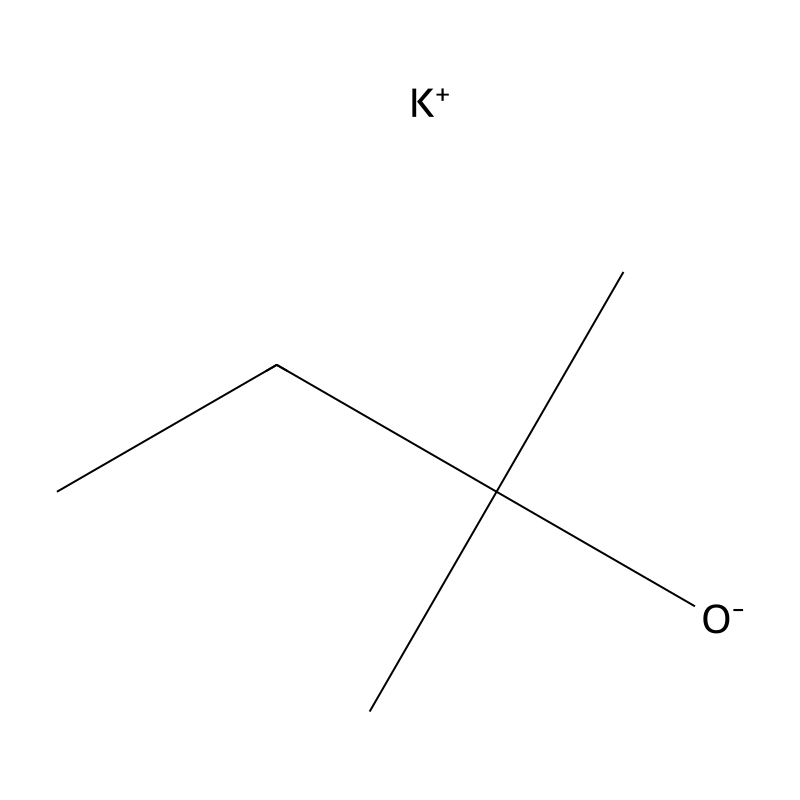

Potassium 2-methylbutan-2-olate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Benzimidazoles

Scientific Field: Organic Chemistry

Summary of the Application: Potassium 2-methylbutan-2-olate is used in an improved copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles.

Methods of Application: The cyclization of 2-bromoaniline with thiazole-4-carbonitrile and potassium-2-methylbutan-2-olate in tert-amyl alcohol in the presence of CuI at 120.

Results or Outcomes: The optimal conditions yielded exceptional products of up to 98%, demonstrating the broad applicability of this synthetic strategy in generating a wide range of valuable imidazole derivatives.

Generation of Superbase

Potassium 2-methylbutan-2-olate is an organic compound with the molecular formula . It is classified as a potassium salt of 2-methylbutan-2-ol, a tertiary alcohol. This compound appears as a white to light yellow solid and is known for its strong basicity, making it a valuable reagent in organic synthesis. Its structure features a potassium ion associated with the alkoxide group derived from 2-methylbutan-2-ol, which contributes to its reactivity and utility in various chemical processes .

- Deprotonation Reactions: This compound can deprotonate weak acids, forming the corresponding alkoxide and releasing hydrogen gas.

- Nucleophilic Substitution: As a nucleophile, it can attack electrophilic centers in organic substrates, facilitating substitution reactions.

- Elimination Reactions: It can also promote elimination reactions, particularly in the presence of suitable substrates, leading to the formation of alkenes.

These reactions highlight its role as a versatile reagent in organic chemistry .

Potassium 2-methylbutan-2-olate can be synthesized through several methods:

- Reaction of 2-Methylbutan-2-Ol with Potassium Hydroxide: This method involves treating 2-methylbutan-2-ol with potassium hydroxide in an appropriate solvent, leading to the formation of the alkoxide.

- Direct Alkylation of Potassium Alkoxide: Another approach involves the alkylation of potassium metal with 2-methylbutan-2-ol under controlled conditions.

These methods are commonly employed in laboratory settings to produce potassium 2-methylbutan-2-olate for research and industrial applications .

Potassium 2-methylbutan-2-olate is primarily used in organic synthesis as a strong base. Its applications include:

- Synthesis of Complex Organic Molecules: It serves as a reagent in various synthetic pathways, including the formation of ethers and esters.

- Catalyst in Organic Reactions: It can act as a catalyst or co-catalyst in polymerization and other organic transformations.

The compound's ability to facilitate reactions involving weak acids makes it particularly valuable in synthetic organic chemistry .

Interaction studies involving potassium 2-methylbutan-2-olate focus mainly on its reactivity with various functional groups in organic compounds. As a strong base, it can interact with:

- Alcohols and Phenols: Deprotonating them to form alkoxides.

- Acids: Reacting with carboxylic acids to form corresponding salts and alcohols.

These interactions are critical for understanding its role in chemical synthesis and potential side reactions that may occur during its use .

Several compounds share structural or functional similarities with potassium 2-methylbutan-2-olate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Sodium tert-butoxide | C4H9NaO | Strong base; widely used in organic synthesis. |

| Potassium tert-butoxide | C4H9KO | Similar properties; often used interchangeably. |

| Lithium diisopropylamide | C7H16LiN | Strong base; used for deprotonation and nucleophilic substitutions. |

| Sodium methoxide | CH3NaO | Commonly used base; effective for methanol derivatives. |

Uniqueness

Potassium 2-methylbutan-2-olate is unique due to its specific structure derived from 2-methylbutan-2-ol, which allows it to participate effectively in reactions requiring a strong base while maintaining stability under various conditions. Its distinct reactivity profile compared to other alkoxides makes it particularly suited for certain synthetic applications where stronger bases may lead to unwanted side reactions .

Molecular Geometry and Coordination Behavior

Potassium 2-methylbutan-2-olate exhibits complex structural arrangements that are fundamentally influenced by the coordination behavior of the potassium cation and the steric properties of the tertiary alkoxide anion. The compound adopts tetrameric cluster structures in both solid state and solution environments [1] [2].

The molecular geometry centers around a distorted tetrahedral arrangement of four potassium atoms coordinated through bridging alkoxide oxygen atoms. X-ray crystallographic studies of related heavy alkali metal tertiary amyloxides reveal that potassium 2-methylbutan-2-olate forms hetero-cubane structures with the general formula [KOCMe₂Et]₄ [1] [2]. These structures exhibit M₄O₄ cubic core arrangements where potassium atoms occupy alternating vertices of a distorted cube.

Coordination numbers around individual potassium centers range from four to seven, depending on solvent coordination and intermolecular interactions [3] [2]. The potassium-oxygen bond distances typically span 2.6-3.2 Å, which are characteristic of ionic bonding with significant covalent character [1]. The K-O-K bond angles deviate substantially from ideal tetrahedral geometry, ranging from 85-147°, indicating considerable structural distortion [3] [1].

The steric bulk of the 2-methylbutan-2-olate ligand profoundly influences the aggregation behavior. Unlike simpler alkoxides, the branched tertiary structure introduces significant steric hindrance that prevents higher-order aggregation beyond tetrameric units [2]. This steric effect becomes more pronounced with increasing cation size, as demonstrated in comparative studies with rubidium and cesium analogues [1] [2].

Intermolecular interactions play crucial roles in stabilizing these cluster structures. The potassium centers engage in weak π-interactions with methyl groups from neighboring alkoxide ligands, with K⋯C distances ranging from 3.4-3.8 Å [1] [2]. These secondary interactions become increasingly important with larger alkali metal cations and contribute to the overall stability of the tetrameric arrangement.

Solvent-Dependent Aggregation States

The aggregation behavior of potassium 2-methylbutan-2-olate demonstrates remarkable solvent dependency, with distinct structural arrangements observed in different media. This dependency arises from the competition between intermolecular alkoxide-alkoxide interactions and alkoxide-solvent coordination [4] [5] [6].

In tetrahydrofuran (THF), potassium 2-methylbutan-2-olate maintains its tetrameric structure while achieving high solubility (25 g/100 g at 25°C) [4] [7]. Nuclear magnetic resonance studies indicate that THF molecules coordinate to potassium centers without disrupting the central M₄O₄ core structure [5] [6]. The coordination sphere expansion through THF binding increases the effective solvation radius while preserving the fundamental aggregation pattern.

Toluene solutions exhibit different behavior, with the compound existing as ion-separated aggregates at concentrations around 1.7-2.0 M [4] [8]. The reduced coordinating ability of toluene allows for more extensive ion-pairing interactions between potassium centers and alkoxide oxygens. Dynamic light scattering studies suggest that aggregation numbers increase in aromatic solvents compared to ethereal media [9] [5].

In dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the compound undergoes partial disaggregation due to the strong coordinating ability of these solvents [10] [11]. The oxygen and nitrogen donor atoms effectively compete with alkoxide bridging, leading to lower aggregation states and enhanced ionic character. This disaggregation enhances the nucleophilic reactivity of the alkoxide anions.

Polar aprotic solvents generally favor monomeric or dimeric species through preferential solvation of potassium cations [5] [6]. The extent of disaggregation correlates with the donor number and dielectric constant of the solvent. Solvents with donor numbers exceeding 20 typically disrupt tetrameric structures and promote formation of contact ion pairs or solvent-separated ion pairs.

Non-coordinating solvents such as hexane result in precipitation of the compound due to insufficient solvation energy to overcome lattice energy [7]. The poor solubility in non-polar media (0.27 g/100 g in hexane) reflects the ionic nature of the potassium-alkoxide interaction and the requirement for coordinating solvents to achieve dissolution.

Basicity Parameters and pKa Relationships

Potassium 2-methylbutan-2-olate functions as a strong Brønsted base with basicity parameters that reflect the electronic properties of the tertiary alkoxide anion and the nature of the potassium counterion. The conjugate acid (2-methylbutan-2-ol) exhibits a pKa value of approximately 17-19 in aqueous media [12] [13] [14], positioning this alkoxide among the stronger non-amide bases in organic synthesis.

The basicity hierarchy among alkoxides follows the pattern: tertiary > secondary > primary alkoxides [13] [14]. This trend results from the electron-donating effects of alkyl substituents that stabilize the conjugate acid through hyperconjugation and inductive effects. The three methyl and ethyl groups in 2-methylbutan-2-ol provide substantial electron density to the carbinol carbon, increasing the basicity of the corresponding alkoxide.

Comparative basicity studies demonstrate that potassium 2-methylbutan-2-olate exhibits similar strength to potassium tert-butoxide (pKa ~17) [12] [15], both significantly stronger than water (pKa 15.7) and simple alcohols such as methanol (pKa ~16) [13] [14]. The similarity in basicity between different tertiary alkoxides suggests that steric factors have minimal impact on intrinsic basicity, with electronic effects predominating.

Kinetic basicity measurements using competitive deprotonation reactions reveal that potassium 2-methylbutan-2-olate effectively deprotonates substrates with pKa values up to 25-30, including terminal alkynes, ketones, and activated methylene compounds [12] [16]. The effective basicity range spans approximately 8-10 pKa units above the conjugate acid pKa, consistent with thermodynamic favorability requirements.

Solvation effects significantly influence apparent basicity in different media. In polar aprotic solvents, the effective basicity increases due to enhanced ionic character and reduced ion-pairing [17]. Conversely, in weakly coordinating solvents, ion-pairing reduces the apparent basicity through stabilization of the conjugate acid-base pair [9] [5].

Temperature dependence of basicity follows typical thermodynamic patterns, with entropy contributions favoring deprotonation at elevated temperatures. Activation parameters for proton transfer reactions typically show low activation barriers (ΔH‡ < 10 kcal/mol) for substrates within the effective basicity range [16].

Thermal Stability and Decomposition Pathways

Potassium 2-methylbutan-2-olate demonstrates moderate thermal stability with decomposition occurring predominantly above 160°C under atmospheric conditions [18] [19]. The thermal behavior exhibits complex multi-step decomposition pathways that depend on atmosphere, heating rate, and the presence of coordinating solvents.

Initial decomposition occurs through β-elimination reactions that generate 2-methyl-2-butene and potassium hydroxide [20]. This pathway represents the primary thermal degradation mechanism for tertiary alkoxides and proceeds via a concerted elimination mechanism with activation energies typically ranging from 35-45 kcal/mol [21] [22].

Thermogravimetric analysis reveals mass loss profiles consistent with stepwise alkoxide ligand elimination. The first mass loss event occurs between 160-200°C and corresponds to elimination of approximately 25-30% of the organic content, suggesting partial dealkylation while maintaining some tetrameric structure [23] [24].

Secondary decomposition pathways involve C-C bond cleavage reactions that generate smaller hydrocarbon fragments and potassium carbonate or potassium oxide residues [24] [20]. These reactions typically occur at temperatures exceeding 300°C and show complex kinetic behavior with multiple overlapping processes.

Differential scanning calorimetry studies indicate that decomposition is endothermic overall, with heat absorption values of 200-400 J/g depending on heating rate and atmosphere [24]. The endothermic nature reflects the energy requirements for breaking multiple K-O and C-C bonds during thermal degradation.

Atmosphere effects significantly influence decomposition pathways. Under inert atmosphere (nitrogen or argon), hydrocarbon elimination predominates, generating alkene products and potassium-containing residues [20]. In oxidizing atmospheres, combustion reactions occur at lower temperatures (120-140°C), producing carbon dioxide, water, and potassium carbonate.

Catalytic decomposition can occur in the presence of trace moisture or acidic impurities, lowering the onset temperature to 120-140°C [23]. The presence of coordinated solvents generally reduces thermal stability by providing alternative decomposition pathways through solvent elimination reactions.

Decomposition kinetics follow complex rate laws that suggest multiple competing pathways. Arrhenius analysis of isothermal decomposition data yields apparent activation energies of 35-50 kcal/mol with pre-exponential factors of 10¹²-10¹⁵ s⁻¹, consistent with unimolecular elimination mechanisms [21] [22].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H228 (95.59%): Flammable solid [Danger Flammable solids];

H302 (63.24%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (63.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (90.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (63.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (63.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant